molecular formula C18H14N2O4 B11487989 (1E)-1-[(5-methoxy-1H-indol-3-yl)methylidene]-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione

(1E)-1-[(5-methoxy-1H-indol-3-yl)methylidene]-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione

Cat. No.: B11487989
M. Wt: 322.3 g/mol
InChI Key: KUQMLCWKBOCBSQ-UXBLZVDNSA-N
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Description

(1E)-1-[(5-METHOXY-1H-INDOL-3-YL)METHYLIDENE]-6-METHYL-1H,3H,4H,5H-FURO[3,4-C]PYRIDINE-3,4-DIONE is a complex organic compound that features both indole and furo[3,4-c]pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-1-[(5-METHOXY-1H-INDOL-3-YL)METHYLIDENE]-6-METHYL-1H,3H,4H,5H-FURO[3,4-C]PYRIDINE-3,4-DIONE typically involves multi-step organic reactions. The initial steps often include the preparation of the indole and furo[3,4-c]pyridine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(1E)-1-[(5-METHOXY-1H-INDOL-3-YL)METHYLIDENE]-6-METHYL-1H,3H,4H,5H-FURO[3,4-C]PYRIDINE-3,4-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction could produce various reduced forms of the compound.

Scientific Research Applications

(1E)-1-[(5-METHOXY-1H-INDOL-3-YL)METHYLIDENE]-6-METHYL-1H,3H,4H,5H-FURO[3,4-C]PYRIDINE-3,4-DIONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (1E)-1-[(5-METHOXY-1H-INDOL-3-YL)METHYLIDENE]-6-METHYL-1H,3H,4H,5H-FURO[3,4-C]PYRIDINE-3,4-DIONE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Indole derivatives: Compounds with similar indole structures, such as tryptophan and serotonin.

    Furo[3,4-c]pyridine derivatives: Compounds with similar furo[3,4-c]pyridine structures, used in various chemical and biological applications.

Uniqueness

What sets (1E)-1-[(5-METHOXY-1H-INDOL-3-YL)METHYLIDENE]-6-METHYL-1H,3H,4H,5H-FURO[3,4-C]PYRIDINE-3,4-DIONE apart is its unique combination of indole and furo[3,4-c]pyridine moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H14N2O4

Molecular Weight

322.3 g/mol

IUPAC Name

3-hydroxy-1-[(Z)-(5-methoxyindol-3-ylidene)methyl]-6-methyl-5H-furo[3,4-c]pyridin-4-one

InChI

InChI=1S/C18H14N2O4/c1-9-5-13-15(24-18(22)16(13)17(21)20-9)6-10-8-19-14-4-3-11(23-2)7-12(10)14/h3-8,22H,1-2H3,(H,20,21)/b10-6+

InChI Key

KUQMLCWKBOCBSQ-UXBLZVDNSA-N

Isomeric SMILES

CC1=CC2=C(OC(=C2C(=O)N1)O)/C=C/3\C=NC4=C3C=C(C=C4)OC

Canonical SMILES

CC1=CC2=C(OC(=C2C(=O)N1)O)C=C3C=NC4=C3C=C(C=C4)OC

Origin of Product

United States

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